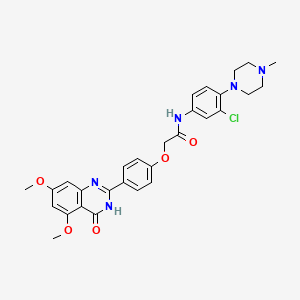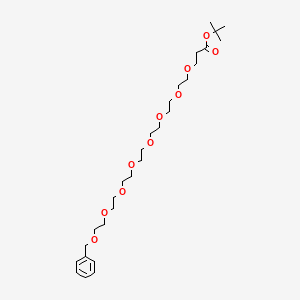![molecular formula C9H13N5O6 B11931825 (3S,4R,5S)-2-[(6-amino-5-nitropyrimidin-4-yl)amino]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B11931825.png)
(3S,4R,5S)-2-[(6-amino-5-nitropyrimidin-4-yl)amino]-5-(hydroxymethyl)oxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clitocine is a naturally occurring amino exocyclic nucleoside isolated from the mushroom Clitocybe inversa. It has garnered significant attention due to its potent anticancer properties and its ability to induce apoptosis in drug-resistant cancer cells . The compound’s chemical formula is C9H13N5O6, and it has a molar mass of 287.232 g·mol−1 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Clitocine can be synthesized through various methods. One common approach involves the condensation of amino sugar derivatives with nitropyrimidine . The process typically includes the protection of amino groups, followed by the coupling of the sugar and base components, and finally, deprotection to yield the target nucleoside .
Industrial Production Methods: Industrial production of clitocine involves the extraction from the mushroom Clitocybe inversa. The fresh fruit bodies are frozen, dried, and crushed. The resulting powder is extracted with alcohol, and the extract is concentrated. The concentrated extract is then purified using silica gel and reversed-phase chromatography to isolate clitocine .
Analyse Des Réactions Chimiques
Types of Reactions: Clitocine undergoes various chemical reactions, including:
Oxidation: Clitocine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group present in clitocine.
Substitution: Substitution reactions can occur at the amino group or the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various clitocine derivatives with modified functional groups, which can exhibit different biological activities .
Applications De Recherche Scientifique
Clitocine has a wide range of scientific research applications:
Biology: Clitocine is used to study cellular processes, particularly apoptosis and cell cycle regulation.
Medicine: Clitocine has shown promise as an anticancer agent, particularly in overcoming drug resistance in cancer therapy.
Industry: Clitocine’s insecticidal properties make it a candidate for developing new pest control agents.
Mécanisme D'action
Clitocine exerts its effects primarily through the induction of apoptosis in cancer cells. It targets the myeloid cell leukemia-1 (Mcl-1) protein, leading to its degradation and the subsequent activation of pro-apoptotic proteins Bax and Bak . This cascade results in the release of cytochrome c and the activation of caspases, ultimately leading to cell death . Additionally, clitocine can induce readthrough of nonsense mutations by incorporating into RNA and promoting the production of full-length functional proteins .
Comparaison Avec Des Composés Similaires
Clitocine is unique among nucleosides due to its potent anticancer and readthrough activities. Similar compounds include:
2’-Deoxy Clitocine: A derivative with modifications at the 2’ position, enhancing its biological activity.
Aglycone-Modified Clitocine: These derivatives have modifications on the base component, altering their interaction with cellular targets.
5’-Deoxy Clitocine: Lacking a hydroxyl group at the 5’ position, these compounds exhibit different pharmacokinetic properties.
Carbosugar Clitocine: These analogues have a modified sugar moiety, affecting their stability and activity.
Acyclic Clitocine: These derivatives lack the cyclic structure of the sugar, providing unique biological activities.
Clitocine’s ability to overcome drug resistance and induce readthrough of nonsense mutations sets it apart from other nucleosides, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C9H13N5O6 |
|---|---|
Poids moléculaire |
287.23 g/mol |
Nom IUPAC |
(3S,4R,5S)-2-[(6-amino-5-nitropyrimidin-4-yl)amino]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C9H13N5O6/c10-7-4(14(18)19)8(12-2-11-7)13-9-6(17)5(16)3(1-15)20-9/h2-3,5-6,9,15-17H,1H2,(H3,10,11,12,13)/t3-,5-,6-,9?/m0/s1 |
Clé InChI |
OHEMBWZZEKCBAS-DSKATIKOSA-N |
SMILES isomérique |
C1=NC(=C(C(=N1)NC2[C@H]([C@H]([C@@H](O2)CO)O)O)[N+](=O)[O-])N |
SMILES canonique |
C1=NC(=C(C(=N1)NC2C(C(C(O2)CO)O)O)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B11931747.png)
![5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide](/img/structure/B11931749.png)
![1,4-bis[(4E)-5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl]-1,4-diazepane dihydrochloride](/img/structure/B11931750.png)
![4-Amino-1-[5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B11931752.png)
![3-[1-hydroxy-2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecylidene]-1,5-dimethylpyrrolidine-2,4-dione](/img/structure/B11931763.png)
![3-[2-[2-[2-[2-[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11931769.png)
![methyl (1R,9R,10S,11R,12R)-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-14-methyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B11931774.png)


![(3R)-3-amino-4-[[(2R)-2-amino-4-sulfobutyl]disulfanyl]butane-1-sulfonic acid](/img/structure/B11931796.png)



![[(2R)-2-hydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B11931812.png)
